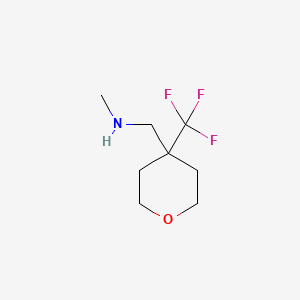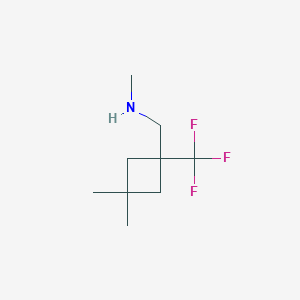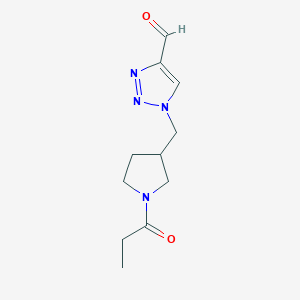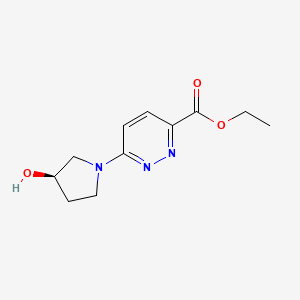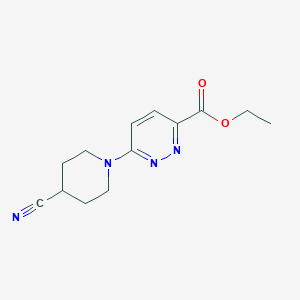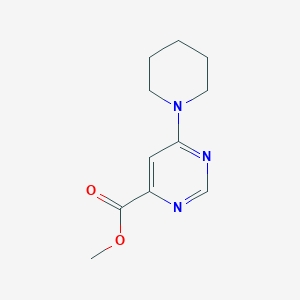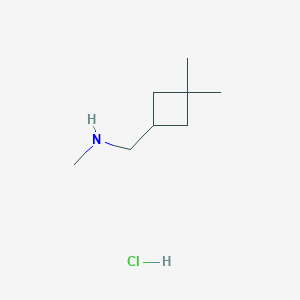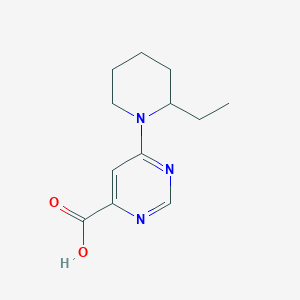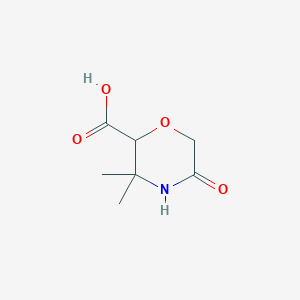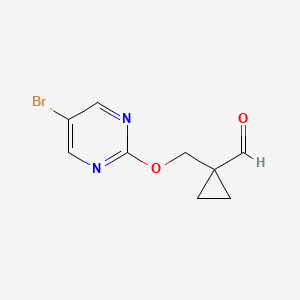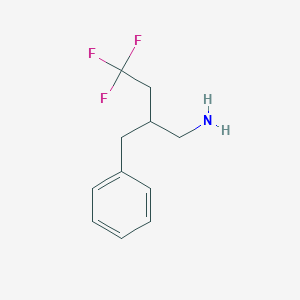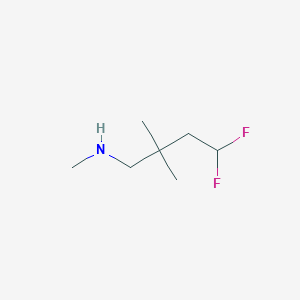
4,4-difluoro-N,2,2-trimethylbutan-1-amine
描述
4,4-Difluoro-N,2,2-trimethylbutan-1-amine is a chemical compound with the molecular formula C_7H_15F_2N It is characterized by the presence of two fluorine atoms on the fourth carbon of the butane chain and a nitrogen atom attached to the first carbon, which is also substituted with three methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-N,2,2-trimethylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4,4-difluorobutan-1-ol.
Amination Reaction: The precursor undergoes an amination reaction, where the hydroxyl group is replaced by an amine group. This can be achieved using reagents like ammonia or an amine source under specific reaction conditions, such as elevated temperature and pressure.
Methylation: The resulting amine is then methylated to introduce the three methyl groups at the nitrogen atom. This can be done using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 4,4-Difluoro-N,2,2-trimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can lead to the formation of amines with fewer fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Amides, nitriles.
Reduction Products: Amines with fewer fluorine atoms.
Substitution Products: Compounds with different functional groups replacing fluorine atoms.
科学研究应用
4,4-Difluoro-N,2,2-trimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
4,4-Difluoro-N,2,2-trimethylbutan-1-amine is unique due to its specific structural features, including the presence of fluorine atoms and the trimethylated amine group. Similar compounds may include other fluorinated amines or derivatives of butane with different functional groups. These compounds may have different reactivity and applications based on their structural differences.
相似化合物的比较
4,4-Difluorobutan-1-amine
N,2,2,6,6-Tetramethylheptan-1-amine
4,4-Difluoro-N-methylbutan-1-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4,4-difluoro-N,2,2-trimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-7(2,5-10-3)4-6(8)9/h6,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBOWUVKKXKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


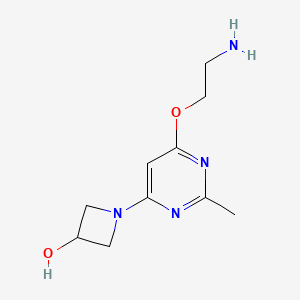
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)
